
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is an organic compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a dimethylamino group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile can be synthesized through a multi-step process
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The benzyl group or the dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products:
Oxidation: Oxidized derivatives such as benzyl alcohols or carboxylic acids.
Reduction: Reduced forms such as primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or dimethylamino groups.
Scientific Research Applications
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
- 1-Benzyl-4-(dimethylamino)piperidine
- 4-Amino-1-benzylpiperidine
Comparison: 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is unique due to the presence of both the dimethylamino group and the carbonitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article focuses on its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a dimethylamino group, along with a carbonitrile functional group. Its structural formula can be represented as follows:
This structure contributes to its unique pharmacological profile.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibition against several microbial strains.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Enzyme Inhibition : Acts as an inhibitor for key enzymes, including acetylcholinesterase (AChE) and histone deacetylases (HDAC).
The biological activity is primarily attributed to its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound demonstrates competitive inhibition of AChE, which is crucial for neurotransmitter regulation in the central nervous system.
- Histone Deacetylase Inhibition : It has been shown to inhibit HDACs, which play a role in gene expression regulation and are implicated in cancer progression.
Case Studies
- Neuroprotective Properties :
- Antimicrobial Activity :
Data Tables
Biological Activity | MIC (µM) | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial (E. coli) | 6.3 | N/A | |
Neuroprotection (PC-12 cells) | N/A | 0.17 | |
AChE Inhibition | N/A | 6.89 |
Comparative Analysis
Compared to other piperidine derivatives, this compound shows enhanced selectivity for AChE and HDAC inhibition, making it a promising candidate for further development in treating Alzheimer's disease and other neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from piperidine precursors. A common approach involves:
- Step 1 : Functionalization of the piperidine ring at the 4-position using aziridine intermediates, followed by alkylation with benzyl halides.
- Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.
- Step 3 : Carbonitrile group incorporation using nitrile transfer agents (e.g., KCN/CuCN under Ullmann conditions). Microwave-assisted cyclization may enhance reaction efficiency and yield .
- Critical Note : Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize byproducts like over-alkylated derivatives .
Q. How is the structural integrity of this compound confirmed?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the dimethylamino protons resonate as a singlet near δ 2.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 272.2) and fragmentation patterns .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Data Reconciliation Strategy :
- Assay Validation : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions (e.g., σ-1 or NMDA receptors) .
- Control Experiments : Test enantiomeric purity, as impurities in stereoisomers may skew binding data .
- Computational Modeling : Use molecular docking to predict binding modes and identify key residues influencing affinity discrepancies .
Q. What strategies optimize the microwave-assisted cyclization step in synthesizing piperidine derivatives?
- Parameter Optimization :
- Temperature : 120–150°C maximizes ring closure while avoiding decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve microwave absorption and reaction homogeneity .
- Catalyst : Pd/C or CuI accelerates cyclization rates (yield improvement: 15–20%) .
- Scale-Up Challenges : Ensure uniform microwave energy distribution to prevent hot spots in larger batches .
Q. How does the carbonitrile group influence the compound’s pharmacokinetic properties?
Properties
IUPAC Name |
1-benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-17(2)15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVOXWSYIFASSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCN(CC1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586087 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92703-36-1 | |
Record name | 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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